molecular formula C12H12F2O2 B3385104 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid CAS No. 610791-42-9

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid

Cat. No.: B3385104
CAS No.: 610791-42-9
M. Wt: 226.22
InChI Key: LYNZEVPXFDEQTD-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12F2O2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 3,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,5-difluorobenzene with cyclopentanone under specific conditions. The reaction proceeds through a series of steps including halogenation, cyclization, and carboxylation. The detailed reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as automated synthesis and real-time monitoring ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved in these interactions are studied to understand the compound’s biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic acid
  • 1-(3,5-Dibromophenyl)cyclopentanecarboxylic acid
  • 1-(3,5-Dimethylphenyl)cyclopentanecarboxylic acid

Uniqueness

1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential biological activity compared to its chlorinated, brominated, or methylated analogs .

Properties

IUPAC Name

1-(3,5-difluorophenyl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNZEVPXFDEQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(3,5-difluorophenyl)cyclopentanecarboxylic acid methyl ester (Step A, 2.0 g, 8.3 mmol) in dimethylsulfoxide (5 mL) was added potassium hydroxide (1.9 g, 33 mol) in 2 mL of water. After stirring at room temperature for 2.5 h, the reaction mixture was partitioned between ether (50 mL) and saturated aqueous hydrochloric acid (2 N, 50 mL). The organic layer was separated and the aqueous layer extracted with ether (2×50 mL). The combined extracts were dried over anhydrous sodium sulfate, filtered, and concentrated to dryness to give the title compound. 1H NMR (400 MHz, CD3OD): δ 6.97 (m, 2H), 6.80 (m. 1H), 2.60 (m, 2H), 1.84 (m, 2H), 1.74 (m, 4H).
Name
1-(3,5-difluorophenyl)cyclopentanecarboxylic acid methyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid
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1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid
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1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid
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1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid
Reactant of Route 5
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid
Reactant of Route 6
1-(3,5-Difluorophenyl)cyclopentanecarboxylic acid

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